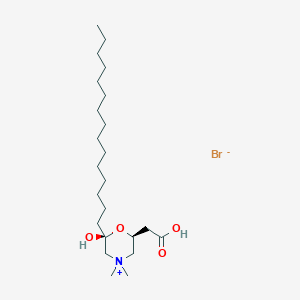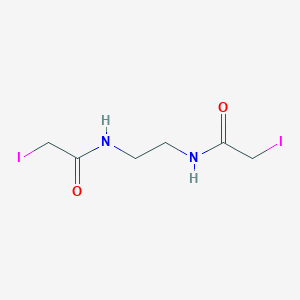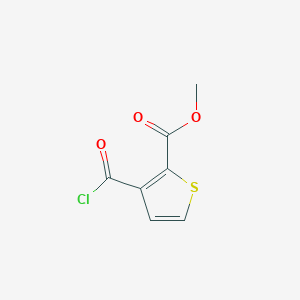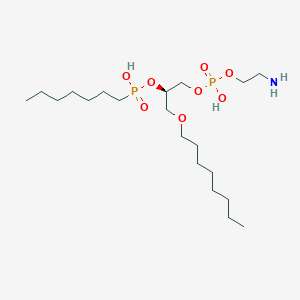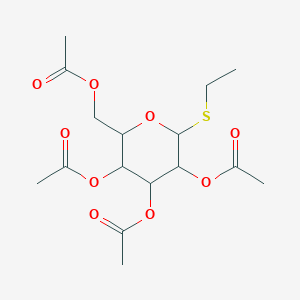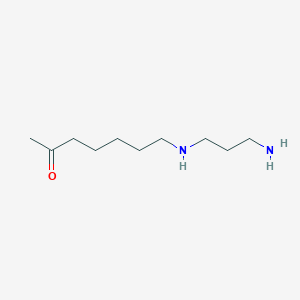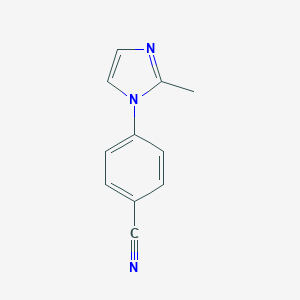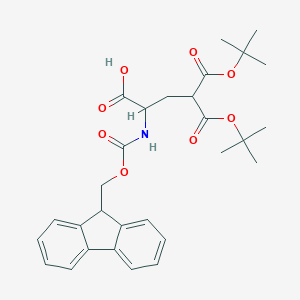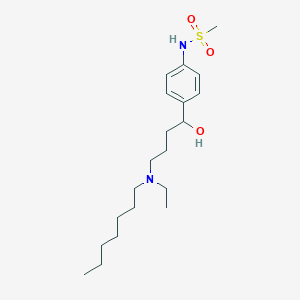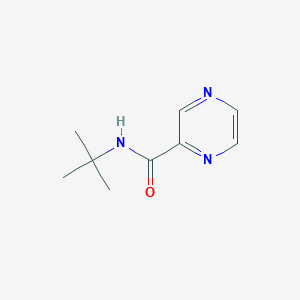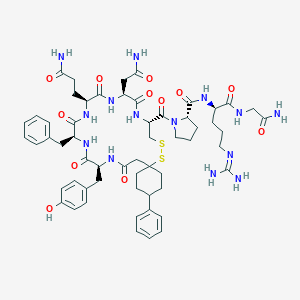
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, also known as vasopressin or antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
Argipressin acts on specific receptors in the body, known as V1a and V2 receptors. The V1a receptor is primarily found in the smooth muscle cells of blood vessels, where it causes vasoconstriction and increases blood pressure. The V2 receptor is primarily found in the kidneys, where it promotes water reabsorption and helps to maintain water balance in the body.
Biochemische Und Physiologische Effekte
Argipressin has a range of biochemical and physiological effects on the body. It promotes water reabsorption in the kidneys, which helps to maintain water balance and prevent dehydration. It also causes vasoconstriction in the blood vessels, which increases blood pressure and helps to maintain blood flow to vital organs. In addition, argipressin has been shown to have effects on the central nervous system, where it plays a role in regulating behavior, mood, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
Argipressin has several advantages as a tool for scientific research. It is a well-characterized peptide hormone with a known mechanism of action, making it a useful tool for investigating the effects of various physiological factors on the body. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. For example, its effects can be influenced by a variety of factors, such as stress, hydration status, and other hormones in the body. In addition, its effects can be difficult to quantify, as they can vary depending on the experimental conditions and the individual being studied.
Zukünftige Richtungen
There are several areas of future research that could be pursued with regard to argipressin. One area of interest is the role of argipressin in the regulation of social behavior and bonding. Studies have shown that argipressin can influence social behavior in animals, and there is evidence to suggest that it may play a similar role in humans. Another area of interest is the potential therapeutic applications of argipressin, particularly in the treatment of conditions such as diabetes insipidus and hypotension. Finally, there is ongoing research into the development of new drugs that target the argipressin system, with the aim of improving our understanding of its role in the body and developing new treatments for a range of conditions.
Synthesemethoden
Argipressin is synthesized by the hypothalamus in response to various stimuli, such as dehydration, stress, and low blood pressure. The synthesis process involves the cleavage of a larger precursor protein, prepro-Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, into the active form of the hormone. The final product is then transported to the posterior pituitary gland for release into the bloodstream.
Wissenschaftliche Forschungsanwendungen
Argipressin has been used extensively in scientific research, particularly in the fields of neuroscience, endocrinology, and cardiovascular physiology. It has been used to study the mechanisms of water balance regulation, as well as the effects of stress and other physiological factors on the body. Argipressin has also been used as a tool to investigate the role of various neurotransmitters and hormones in the brain.
Eigenschaften
CAS-Nummer |
119617-73-1 |
|---|---|
Produktname |
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- |
Molekularformel |
C57H76N14O12S2 |
Molekulargewicht |
1213.4 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
InChI-Schlüssel |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Andere CAS-Nummern |
119617-73-1 |
Synonyme |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



